1-(4-Fluorophenoxy)-3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propan-2-ol
Description
Properties
IUPAC Name |
1-(4-fluorophenoxy)-3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O4/c19-14-3-5-16(6-4-14)27-13-15(24)12-21-8-10-22(11-9-21)18-17(23(25)26)2-1-7-20-18/h1-7,15,24H,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJYRKXSVPTHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)F)O)C3=C(C=CC=N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenoxy)-3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propan-2-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article compiles extensive research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) that elucidate its efficacy in various biological systems.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine derivatives. The key steps include:
- Formation of the piperazine core : Reaction of 3-nitropyridine with piperazine under nucleophilic aromatic substitution conditions.
- Introduction of the fluorophenoxy group : Utilizing fluorinated phenolic compounds to achieve the desired substitution.
- Final coupling : Combining the intermediates to form the target compound through various coupling reactions.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have focused on its ability to inhibit urease activity, which is critical for the survival of pathogens like Helicobacter pylori.
Key Findings :
- Compounds derived from this compound demonstrated IC50 values against urease in the range of 2.0 ± 0.73 µM to 14.12 ± 0.67 µM, indicating potent inhibition compared to standard inhibitors like thiourea (IC50 = 23.2 ± 11.0 µM) .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 5b | 2.0 ± 0.73 | Most active inhibitor |
| 7e | 2.24 ± 1.63 | Good biocompatibility |
| Thiourea | 23.2 ± 11.0 | Standard inhibitor |
Hemolysis and Biocompatibility
The hemolytic potential of the compound was evaluated to assess its safety profile for potential therapeutic applications. Compounds such as 7e and 7h exhibited low hemolysis percentages, suggesting good compatibility with human blood cells.
Results :
- Hemolysis was measured at various concentrations, with results indicating that at concentrations near physiological levels, these compounds do not significantly lyse red blood cells, making them suitable candidates for further development .
Structure-Activity Relationship (SAR)
The SAR studies revealed that modifications on the piperazine and pyridine rings significantly affect biological activity. The presence of electron-withdrawing groups (like nitro) enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attacks during synthesis and potentially increasing biological efficacy.
Case Studies
A notable case study involved the evaluation of a series of derivatives synthesized from the parent compound to assess their activity against Helicobacter pylori. The most promising candidates were subjected to further pharmacological testing, including:
- In vitro assays : To determine their effectiveness in inhibiting bacterial growth.
- In vivo studies : To evaluate therapeutic efficacy and safety in animal models.
These studies confirmed that specific modifications led to enhanced antibacterial activities while maintaining low toxicity profiles.
Scientific Research Applications
Biological Activities
1-(4-Fluorophenoxy)-3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propan-2-ol exhibits various biological activities that make it a candidate for further research:
Dopamine Transporter Inhibition
Studies have indicated that derivatives of this compound can act as inhibitors of the dopamine transporter (DAT). The presence of the 4-fluorophenoxy group enhances binding affinity to DAT, which is crucial for conditions such as Parkinson's disease and schizophrenia .
Serotonin Receptor Modulation
The compound also shows potential in modulating serotonin receptors, particularly the serotonin 7 receptor, which is implicated in mood regulation and cognitive functions. This modulation could lead to applications in treating depression and anxiety disorders .
Anticancer Properties
Recent studies have explored the use of nitropyridine derivatives in cancer therapy. The incorporation of the nitropyridine moiety in the structure has been linked to enhanced anticancer activity, particularly against glioblastoma multiforme due to its ability to target specific cancer cell receptors .
Case Studies
Several case studies highlight the compound's applications:
Case Study 1: Dopamine Transporter Affinity
A study evaluated various analogs of this compound for their binding affinity to DAT and serotonin transporter (SERT). Results indicated that modifications in the piperazine structure significantly influenced binding affinities, suggesting potential for developing selective DAT inhibitors .
Case Study 2: Anticancer Activity
Research on nitropyridine derivatives demonstrated that certain substitutions led to increased apoptosis in glioblastoma cells. This study underscores the importance of structural modifications in enhancing therapeutic efficacy against aggressive tumors .
Comparison with Similar Compounds
Structural Analogues with Piperazine and Phenoxy/Substituted Aromatic Moieties
The following table summarizes key structural and functional differences between the target compound and its analogs:
Pharmacological and Structural Insights
- Nitro Group Impact : The 3-nitropyridin-2-yl group in the target compound may confer stronger electron-withdrawing effects compared to methoxy or chloro substituents in analogs. This could enhance binding to nitroreductases or other redox-sensitive targets .
- Fluorophenoxy vs. Other Aromatic Systems: The 4-fluorophenoxy group (shared with and ) likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ).
- Piperazine Flexibility : The piperazine ring in all compounds facilitates interactions with G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors, as seen in .
Preparation Methods
Synthesis of 4-Fluorophenol Derivative
Starting Material: 4-Fluorophenol
- The initial step involves the synthesis of 4-fluorophenoxy intermediates via nucleophilic aromatic substitution or Williamson ether synthesis.
- Typically, 4-fluorophenol reacts with an appropriate alkyl halide (e.g., 3-bromopropanol) in the presence of a base such as potassium carbonate in acetonitrile under reflux conditions.
- This forms the 4-fluorophenoxy-propanol derivative, which serves as a precursor for the final compound.
- Reagents: 4-fluorophenol, 3-bromopropanol, K2CO3
- Solvent: Acetonitrile
- Temperature: Reflux (~80°C)
- Duration: 12-24 hours
Yield: Typically high (~75-90%) depending on reaction optimization.
Preparation of 4-(3-Nitropyridin-2-yl)piperazine Intermediate
Step A: Synthesis of 3-Nitropyridin-2-amine
- 3-Nitropyridin-2-amine can be synthesized via nitration of pyridin-2-amine or obtained commercially.
- If synthesized, nitration involves controlled electrophilic substitution with nitric acid under low temperature to prevent over-nitration.
Step B: Formation of Piperazine Derivative
- The piperazine ring is introduced through nucleophilic substitution reactions.
- 4-(3-Nitropyridin-2-yl)piperazine is prepared by reacting 3-nitropyridin-2-amine with piperazine in the presence of a suitable solvent like ethanol or acetonitrile, under reflux conditions.
- Reagents: 3-Nitropyridin-2-amine, piperazine
- Solvent: Ethanol or acetonitrile
- Temperature: Reflux (~80°C)
- Duration: 8-16 hours
- The reaction may be facilitated by adding a base such as potassium carbonate to improve nucleophilicity.
- Purification is achieved via column chromatography or recrystallization.
Coupling to Form the Final Compound
Step A: Activation of the Alcohol Group
- The 4-fluorophenoxy-propanol derivative is activated by converting the hydroxyl group into a better leaving group, such as a mesylate or tosylate, using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.
Step B: Nucleophilic Substitution with Piperazine Derivative
- The activated intermediate reacts with the piperazine derivative under nucleophilic substitution conditions, typically in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, at elevated temperatures (around 60-80°C).
- Reagents: Tosylate or mesylate derivative, piperazine derivative
- Solvent: DMF
- Temperature: 60-80°C
- Duration: 12-24 hours
Step C: Final Reduction and Purification
- If necessary, the nitro group on the pyridine ring can be reduced to an amine using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere).
- The crude product is purified via preparative HPLC or recrystallization, yielding the target compound.
Data Table Summarizing Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| 1. Phenol to Ether | 4-Fluorophenol, 3-bromopropanol, K2CO3 | Acetonitrile | Reflux (~80°C) | 12-24 h | 75-90% | Williamson ether synthesis |
| 2. Nitro-Pyridine & Piperazine | 3-Nitropyridin-2-amine, Piperazine | Ethanol or acetonitrile | Reflux (~80°C) | 8-16 h | 60-85% | Nucleophilic substitution |
| 3. Activation & Coupling | Tosyl chloride or mesyl chloride, piperazine derivative | DMF | 60-80°C | 12-24 h | 65-80% | Nucleophilic substitution |
Research Findings and Optimization Notes
- Reaction Optimization:
Literature indicates that controlling temperature and reaction times is crucial to maximize yield and minimize side reactions, especially during nitration and coupling steps. - Purification Techniques:
Column chromatography on silica gel is standard for intermediates, while preparative HPLC ensures high purity of the final compound. - Safety Considerations:
Nitration reactions require strict temperature control to prevent over-nitration or explosion risks. - Alternative Routes: Microwave-assisted synthesis has been explored to reduce reaction times and improve yields, especially in the coupling steps.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-fluorophenoxy)-3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propan-2-ol, and how do reaction conditions influence yield?
- Methodology :
- Stepwise synthesis : Begin with coupling the 4-fluorophenoxy group to a propanol backbone, followed by introducing the piperazine-nitropyridine moiety. Catalytic hydrogenation (e.g., Pd/C under H₂) can reduce nitro intermediates, as seen in analogous piperazine derivatives .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilic substitution reactions between the propanol intermediate and piperazine derivatives. Temperature control (50–80°C) minimizes side reactions .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) typically achieves >70% purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
- Analytical workflow :
- NMR :
- ¹H NMR : Identify the fluorophenoxy aromatic protons (δ 6.8–7.2 ppm) and nitropyridine protons (δ 8.2–9.0 ppm). The propan-2-ol backbone appears as a triplet (δ 3.5–4.0 ppm) .
- ¹³C NMR : Confirm the nitropyridine carbons (δ 150–160 ppm) and piperazine carbons (δ 45–55 ppm) .
- MS : High-resolution ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₈H₂₀F N₃O₄).
- IR : Peaks at ~1250 cm⁻¹ (C-F stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
Q. What preliminary biological assays are recommended to evaluate its antifungal or antimicrobial potential?
- Screening protocol :
- Microdilution assays : Test against Candida albicans and Aspergillus fumigatus (common fungal targets for triazole/piperazine hybrids). Use fluconazole as a positive control .
- MIC determination : Serial dilutions (0.5–128 µg/mL) in RPMI-1640 medium, incubated at 35°C for 48 hours. Activity is dose-dependent if MIC ≤ 16 µg/mL .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position, fluorophenoxy substitution) impact biological activity and selectivity?
- SAR insights :
- Nitro group : The 3-nitropyridine moiety enhances antifungal activity by increasing electron-withdrawing effects, improving binding to fungal CYP51 enzymes .
- Fluorophenoxy group : 4-Fluoro substitution improves lipophilicity and membrane penetration compared to non-fluorinated analogs. Ortho-substitution may sterically hinder target binding .
- Piperazine linker : Flexibility of the piperazine ring allows conformational adaptation to enzyme active sites. Rigidifying the linker (e.g., with aromatic groups) can reduce off-target effects .
Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Troubleshooting framework :
- Pharmacokinetics : Poor solubility or rapid metabolism in vivo may explain reduced efficacy. Perform ADME studies (e.g., hepatic microsome stability assays) to identify metabolic hotspots .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability. For example, PEGylation improved delivery of similar piperazine derivatives in murine models .
- Dosage adjustments : Optimize dosing regimens based on half-life (t₁/₂) and AUC calculations from pharmacokinetic profiles .
Q. What computational methods are effective for predicting binding modes to fungal CYP51 or bacterial targets?
- In silico strategies :
- Molecular docking : Use AutoDock Vina with CYP51 crystal structures (PDB: 1EA1). The nitropyridine group likely coordinates the heme iron, while the fluorophenoxy group occupies hydrophobic pockets .
- MD simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-enzyme complexes. RMSD < 2.0 Å indicates stable binding .
- QSAR models : Train models on analogs with known MIC values to predict activity against resistant strains .
Q. How can researchers validate the compound’s mechanism of action when conflicting data arise from enzyme inhibition vs. membrane disruption assays?
- Mechanistic validation :
- Enzyme assays : Directly test CYP51 inhibition using lanosterol demethylation assays. A >50% reduction in activity at 10 µM confirms target engagement .
- Membrane integrity tests : Use propidium iodide staining in fungal cells. If membrane disruption occurs at higher concentrations (>32 µg/mL), the primary mechanism may be nonspecific .
- Gene expression profiling : RNA-seq of treated vs. untreated fungi can reveal upregulation of efflux pumps or stress-response genes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
